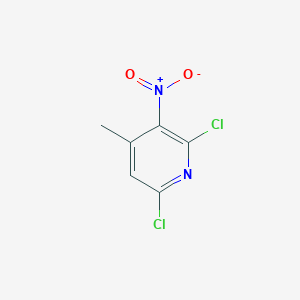![molecular formula C8H6BrN3OS B1321563 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 352328-87-1](/img/structure/B1321563.png)
6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
Vue d'ensemble
Description
“6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one” is a type of pyrido[2,3-d]pyrimidin-7(8H)-one . These are privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They have been of interest due to their similarity with nitrogen bases present in DNA and RNA .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones can be achieved using known and new synthetic methodologies . The synthetic methods used for the synthesis of these compounds can start from a preformed pyrimidine ring or a pyridine ring .Molecular Structure Analysis
The molecular formula of “6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one” is C8H7BrN4S . It is a type of pyrido[2,3-d]pyrimidin-7(8H)-one , which is a type of privileged heterocyclic scaffold .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones can start from a preformed pyrimidine ring or a pyridine ring .Physical And Chemical Properties Analysis
The molecular weight of “6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one” is 271.14 . More specific physical and chemical properties are not available in the resources.Applications De Recherche Scientifique
Anti-Tumor Agents
Compounds similar to “6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one” have been used in the design and synthesis of novel anti-tumor agents. These compounds can serve as lead compounds for further development in cancer treatment research .
Kinase Inhibition
Pyrido[2,3-d]pyrimidines have been reported to act as inhibitors of various kinases, which are enzymes that play a crucial role in cell signaling and metabolism. Inhibiting specific kinases can be a strategy for treating diseases like cancer .
Anti-Fibrotic Activities
Some pyrido[2,3-d]pyrimidines have shown better anti-fibrotic activities than existing drugs like Pirfenidone. This suggests potential applications in treating fibrotic diseases .
Synthetic Methodology
The compound’s structure could be useful in developing new synthetic methods for creating derivatives of pyrido[2,3-d]pyrimidines, which could have various applications in medicinal chemistry .
Pharmacological Research
Given its structural features, “6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one” could be used in pharmacological research to study its interaction with biological targets and its pharmacokinetics .
Chemical Libraries
This compound could be included in chemical libraries for high-throughput screening to identify new bioactive molecules with potential therapeutic applications .
Mécanisme D'action
Target of Action
The primary targets of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one are kinases . Kinases are a prevalent class of targets within drug discovery, with inhibitors of approximately 30 distinct targets progressed into phase 1 clinical trials . Deregulation of kinase function has been associated with a wide range of diseases .
Mode of Action
The compound interacts with its kinase targets by addressing key pharmacophoric elements of the kinase ATP pocket . This interaction results in the inhibition of the kinase, which can disrupt the normal function of the kinase and lead to therapeutic effects .
Biochemical Pathways
The inhibition of kinases by 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one affects various biochemical pathways. Many kinases have been found to be closely linked to tumor proliferation and survival, therefore kinase inhibition represents an effective treatment for cancer .
Pharmacokinetics
The compound’s density is predicted to be 181±01 g/cm3 , and its boiling point is predicted to be 447.3±55.0 °C . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The molecular and cellular effects of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one’s action are primarily related to its inhibitory effect on kinases. By inhibiting kinases, the compound can disrupt the normal function of these enzymes and potentially halt the proliferation and survival of cancer cells .
Action Environment
The action, efficacy, and stability of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one can be influenced by various environmental factors. For instance, the compound’s photochemical dehydrogenation process can be autocatalytically induced by irradiating at 450 or 365 nm in DMSO, in the presence of air, and at room temperature . This process leads to the synthesis of C5–C6 unsaturated systems with the concomitant formation of a long-lived radical .
Orientations Futures
Pyrido[2,3-d]pyrimidin-7(8H)-ones have been of interest due to their similarity with nitrogen bases present in DNA and RNA . The number of references containing compounds of this general structure have increased almost exponentially in the last 10 years . This suggests that there is ongoing research interest in these compounds, indicating potential future directions in their synthesis and biomedical applications .
Propriétés
IUPAC Name |
6-bromo-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3OS/c1-14-8-10-3-4-2-5(9)7(13)11-6(4)12-8/h2-3H,1H3,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDCSLRPQNWUHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C=C(C(=O)NC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622721 | |
| Record name | 6-Bromo-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one | |
CAS RN |
352328-87-1 | |
| Record name | 6-Bromo-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride](/img/structure/B1321480.png)
![ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1321481.png)

![Benzo[d][1,2,3]thiadiazol-5-ylmethanol](/img/structure/B1321484.png)
![6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1321486.png)





![8-(2-Fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1321497.png)


